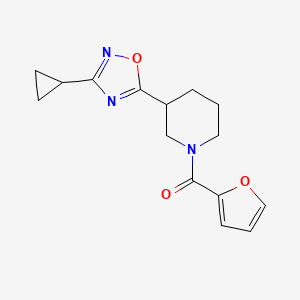
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine, commonly referred to as 3-COP, is an important compound used in many scientific research applications. It is a heterocyclic compound, meaning it is composed of two or more rings of atoms, and is composed of a cyclopropyl-1,2,4-oxadiazol-5-yl group and a furan-2-carbonyl group. 3-COP has become increasingly popular in recent years due to its wide range of scientific and research applications.
Aplicaciones Científicas De Investigación
3-COP has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. In drug development, 3-COP is used to synthesize novel drugs with improved efficacy and decreased toxicity. In biochemistry, 3-COP is used to study the structure and function of proteins and other cellular components. In pharmacology, 3-COP is used to study the effects of drugs on the body.
Mecanismo De Acción
The mechanism of action of 3-COP is not yet fully understood. However, it is believed that 3-COP binds to specific proteins or receptors in the body, which can then activate or inhibit certain cellular processes. This binding can lead to various biochemical and physiological effects, depending on the target protein or receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-COP depend on the target protein or receptor that it binds to. In general, 3-COP has been found to have a variety of effects, including the inhibition of certain enzymes, the modulation of cell signaling pathways, and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-COP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and its heterocyclic structure allows for a variety of chemical reactions to take place. Additionally, 3-COP has been shown to be relatively stable and resistant to degradation. However, 3-COP also has some limitations. It is not water soluble, which can limit its use in certain experiments. Furthermore, its effects on cells and proteins can vary depending on the target protein or receptor, which can make it difficult to predict the outcome of an experiment.
Direcciones Futuras
There are a number of potential future directions for research involving 3-COP. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with target proteins and receptors. Additionally, further research could be done to optimize its synthesis and use in laboratory experiments. Finally, further research could be done to explore the potential therapeutic applications of 3-COP, such as its use as an anti-cancer drug or as a treatment for neurological disorders.
Métodos De Síntesis
3-COP can be synthesized using a variety of methods. The most common method is known as the Knoevenagel condensation reaction. This method involves combining a carbonyl compound, such as a ketone or an aldehyde, with a secondary amine, such as piperidine, in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces a heterocyclic compound, such as 3-COP.
Propiedades
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(12-4-2-8-20-12)18-7-1-3-11(9-18)14-16-13(17-21-14)10-5-6-10/h2,4,8,10-11H,1,3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPMGBZADISMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine](/img/structure/B6451306.png)
![3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451314.png)
![5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6451320.png)
![3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B6451326.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6451330.png)
![3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451353.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine](/img/structure/B6451356.png)
![3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B6451363.png)
![3-(3-chloro-4-fluorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]propanamide](/img/structure/B6451369.png)
![2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451380.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,3-dimethoxybenzamide](/img/structure/B6451384.png)
![4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6451396.png)
![N-[1-(furan-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451397.png)